

Infrared spectroscopy of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

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Compound of Interest

Compound Name: 3-(4-Dimethylamino-phenyl)-
propionic acid hydrochloride

Cat. No.: B1323554

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An in-depth analysis of the infrared (IR) spectrum of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** reveals characteristic absorption bands corresponding to its distinct functional groups. This technical guide provides a detailed overview of the vibrational modes, a comprehensive experimental protocol for spectral acquisition, and a workflow for the analysis of this compound.

Predicted Infrared Absorption Data

The infrared spectrum of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** is characterized by the vibrational frequencies of its carboxylic acid, tertiary amine hydrochloride, para-substituted aromatic ring, and aliphatic chain moieties. The expected absorption bands are summarized in the table below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3300–2500	O-H stretching (hydrogen-bonded)	Carboxylic acid	Broad
~3030	Aromatic C-H stretching	Para-substituted benzene ring	Medium
2960–2850	Aliphatic C-H stretching	Propionic acid chain (-CH ₂ -CH ₂ -)	Medium
2800–2400	N ⁺ -H stretching	Tertiary amine hydrochloride	Broad
1760–1690	C=O stretching	Carboxylic acid	Strong
1610–1585	C=C stretching (in-ring)	Para-substituted benzene ring	Medium
1500–1400	C=C stretching (in-ring)	Para-substituted benzene ring	Medium
1440–1395	O-H bending	Carboxylic acid	Medium
~1465	CH ₂ scissoring	Propionic acid chain	Medium
1335–1250	C-N stretching	Aromatic amine	Strong
1320–1210	C-O stretching	Carboxylic acid	Strong
950–910	O-H out-of-plane bending	Carboxylic acid	Broad
860–790	C-H out-of-plane bending	Para-substituted benzene ring	Strong

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

This protocol details the steps for acquiring the infrared spectrum of solid **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** using the potassium bromide (KBr) pellet technique.[\[1\]](#)

[2][3][4][5]

1. Materials and Equipment:

- **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** (sample)
- Spectroscopy-grade potassium bromide (KBr), dried in an oven at 100-110°C for at least 2 hours to remove moisture.[3]
- Agate mortar and pestle
- Pellet press die set
- Hydraulic press
- FTIR spectrometer
- Spatula
- Analytical balance

2. Sample Preparation:

- Weigh approximately 1-2 mg of the **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** sample.[5]
- Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.[2] The sample concentration in KBr should be in the range of 0.2% to 1%.[1]
- Transfer the sample and KBr to the agate mortar.
- Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[1][2] The fine particle size is crucial to reduce scattering of the infrared radiation.[1]

3. Pellet Formation:

- Carefully transfer the powdered mixture into the collar of the pellet press die.

- Level the surface of the powder gently with a spatula.
- Place the plunger into the collar and transfer the die set to the hydraulic press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.^[6]
- Slowly release the pressure and carefully disassemble the die set to retrieve the KBr pellet. A good quality pellet should be clear and free of cracks.

4. Spectral Acquisition:

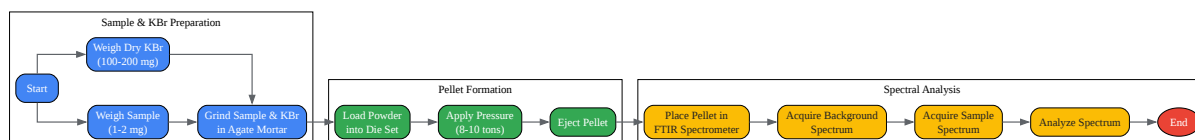
- Place the KBr pellet into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment to account for atmospheric and instrumental contributions.^[4]
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

5. Data Analysis:

- Identify the characteristic absorption bands in the spectrum.
- Correlate the observed peak positions (in cm^{-1}) with the known vibrational frequencies of the functional groups present in the molecule to confirm its structure.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FTIR spectrum of **3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride** using the KBr pellet method.



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Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

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